Methyl 6-bromobenzo[d]oxazole-2-carboxylate Methyl 6-bromobenzo[d]oxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 954239-67-9
VCID: VC2831855
InChI: InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
SMILES: COC(=O)C1=NC2=C(O1)C=C(C=C2)Br
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol

Methyl 6-bromobenzo[d]oxazole-2-carboxylate

CAS No.: 954239-67-9

Cat. No.: VC2831855

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromobenzo[d]oxazole-2-carboxylate - 954239-67-9

Specification

CAS No. 954239-67-9
Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
IUPAC Name methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Standard InChI InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Standard InChI Key SLACEVLLDFPFJF-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(O1)C=C(C=C2)Br
Canonical SMILES COC(=O)C1=NC2=C(O1)C=C(C=C2)Br

Introduction

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound belonging to the benzoxazole family. It is characterized by a five-membered oxazole ring containing one nitrogen and one oxygen atom, with a bromine atom at the 6-position and a methyl ester group attached to the carboxylate moiety. This compound has gained significant attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Synthesis Steps:

  • Preparation of the Benzoxazole Core: This involves the formation of the oxazole ring through condensation reactions.

  • Bromination: Introduction of the bromine atom at the 6-position.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester.

Biological Activities and Applications

Methyl 6-bromobenzo[d]oxazole-2-carboxylate exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Its antiproliferative properties against cancer cells are particularly noteworthy. Additionally, compounds within the benzoxazole family are known for their antimicrobial, anticancer, and anti-inflammatory properties.

Applications:

  • Medicinal Chemistry: Investigated for its potential in cancer research and drug development.

  • Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules.

  • Agricultural Chemistry: Potential applications in the development of novel herbicides.

Chemical Reactions and Interactions

This compound can participate in various chemical reactions, including substitution and coupling reactions. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, which are crucial in organic synthesis.

Common Reactions:

  • Cross-Coupling Reactions: Facilitated by the presence of the bromine atom.

  • Hydrolysis: Conversion of the methyl ester to a carboxylic acid.

Comparison with Similar Compounds

Methyl 6-bromobenzo[d]oxazole-2-carboxylate shares structural similarities with other benzoxazole derivatives but exhibits unique properties due to the presence of the bromine atom. A comparison with other compounds in the benzoxazole family highlights the differences in reactivity and biological activity:

Compound NameStructural FeaturesNotable Differences
Methyl benzo[d]oxazole-2-carboxylateLacks substitution at the 6-positionDifferent reactivity and biological profile
Methyl 6-fluorobenzo[d]oxazole-2-carboxylateContains a fluorine atom instead of brominePotentially enhanced lipophilicity and stability
Methyl 6-chlorobenzo[d]oxazole-2-carboxylateContains a chlorine atom at the 6-positionVarying electronic effects compared to fluorine
Methyl 6-bromobenzo[d]oxazole-2-carboxylateContains a bromine atom at the 6-positionDifferent steric effects influencing reactivity

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